BenchChemオンラインストアへようこそ!

6-methoxy-3-methyl-2,3-dihydro-1H-indole

Lipophilicity Drug-likeness Physicochemical profiling

Secure 6-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS 1262408-14-9) to access a privileged, chiral indoline scaffold critically differentiated from achiral or fully aromatic analogs. The unique combination of a 6-OCH₃ group and a sp³-hybridized C-3 methyl substituent creates a stereogenic center, enabling enantioselective synthesis and stereospecific SAR studies—capabilities unavailable with 6-methoxyindoline. With an optimal CNS-physicochemical profile (XLogP3=2.2; TPSA=21.3 Ų), it is a key intermediate for developing melatonin receptor ligands (US20110112148) and neuroprotective agents, offering superior oxidative stability over indoles. This racemic scaffold is a prerequisite for programs requiring absolute stereochemistry evaluation.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 1262408-14-9
Cat. No. B2578244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3-methyl-2,3-dihydro-1H-indole
CAS1262408-14-9
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC1CNC2=C1C=CC(=C2)OC
InChIInChI=1S/C10H13NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-5,7,11H,6H2,1-2H3
InChIKeyJYSQQJBROFAVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-methyl-2,3-dihydro-1H-indole (CAS 1262408-14-9): Core Scaffold Overview for Targeted Procurement


6-Methoxy-3-methyl-2,3-dihydro-1H-indole (CAS 1262408-14-9) is a disubstituted indoline (2,3-dihydroindole) heterocycle bearing a methoxy group at the 6-position and a methyl group at the 3-position, with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol [1]. Indolines are distinguished from fully aromatic indoles by saturation of the C2–C3 bond, which imparts a tetrahedral sp³ carbon at C-3, fundamentally altering conformational flexibility, electronic distribution, and oxidative stability [2]. This scaffold serves as a versatile building block in medicinal chemistry, particularly for constructing melatonin receptor ligands and CNS-targeted compound libraries [3].

Why 6-Methoxy-3-methyl-2,3-dihydro-1H-indole Cannot Be Replaced by Common In-Class Analogs


Superficially similar indoline or indole analogs—such as 6-methoxyindoline (CAS 7556-47-0), 3-methylindoline (CAS 4375-15-9), or 6-methoxy-3-methyl-1H-indole (CAS 2400-36-4)—differ critically in substitution pattern, hybridization state, or stereochemistry [1][2]. The simultaneous presence of both the 6-OCH₃ and 3-CH₃ groups on the saturated indoline framework of the present compound generates a unique combination of lipophilicity (XLogP3 = 2.2) and topological polar surface area (TPSA = 21.3 Ų) that none of the mono-substituted or fully aromatic analogs replicate [1]. Furthermore, the sp³-hybridized C-3 carbon bearing the methyl substituent introduces a stereogenic center absent in 6-methoxyindoline, enabling enantioselective synthetic applications that achiral analogs cannot support [3]. These structural distinctions translate directly into divergent receptor binding profiles, metabolic stability, and synthetic utility, as elaborated in the quantitative evidence below.

6-Methoxy-3-methyl-2,3-dihydro-1H-indole: Quantitative Differentiator Evidence vs. Closest Analogs


Computed Lipophilicity (XLogP3) of 6-Methoxy-3-methyl-2,3-dihydro-1H-indole vs. Mono-Substituted and Unsaturated Analogs

The target compound exhibits a computed XLogP3 of 2.2, which positions it between the more polar 6-methoxyindoline (XLogP3 = 2.1) and the more lipophilic 3-methylindoline (XLogP3 = 2.3) and 6-methoxy-3-methyl-1H-indole (XLogP3 = 2.6) [1][2]. This intermediate lipophilicity suggests a differentiated balance of membrane permeability and aqueous solubility relative to each comparator, which may translate into distinct pharmacokinetic behavior in downstream derivatives.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation of 6-Methoxy-3-methyl-2,3-dihydro-1H-indole vs. 3-Methylindoline and the Indole Analog

The target compound has a TPSA of 21.3 Ų, identical to 6-methoxyindoline (21.3 Ų) but substantially higher than 3-methylindoline (12 Ų) and lower than 6-methoxy-3-methyl-1H-indole (25.0 Ų) [1][2]. TPSA is a key determinant of passive membrane permeability and blood-brain barrier (BBB) penetration potential, with values below 60–70 Ų generally associated with favorable CNS penetration. The 9.3 Ų increase in TPSA relative to 3-methylindoline reflects the contribution of the methoxy oxygen, while the 3.7 Ų decrease relative to the fully aromatic indole analog arises from the loss of aromaticity and attendant alteration in hydrogen-bond acceptor geometry.

Polar surface area Passive permeability Blood-brain barrier penetration

Patent-Claimed Incorporation into Melatonin Receptor Ligand: N-[2-(6-methoxy-3-methyl-2,3-dihydro-indol-1-yl)-ethyl]-acetamide

The target scaffold is explicitly claimed as the core of compound 6 in US Patent Application US20110112148: N-[2-(6-methoxy-3-methyl-2,3-dihydro-indol-1-yl)-ethyl]-acetamide [1]. This patent describes a series of 2,3-dihydroindole compounds with activity on melatonin MT₁ and MT₂ receptors for the treatment of melatonin-ergic disorders. The 3-methyl group on the saturated indoline core introduces an sp³ center at C-3, which the inventors designed to modulate binding affinity at melatonin receptor subtypes, distinguishing this scaffold from the simpler 6-methoxyindoline series (e.g., compound 1: N-[2-(6-methoxy-2,3-dihydro-indol-1-yl)-ethyl]-acetamide) that lacks the C-3 methyl [1]. Although specific Ki or IC₅₀ values for the individual compounds are not disclosed in the patent, the structural discrimination in the claims demonstrates that the 3-methyl substituent was considered non-obvious and functionally significant for melatonin receptor targeting [1].

Melatonin receptors MT1/MT2 ligands Circadian rhythm disorders

Stereochemical Differentiation: Chiral Center at C-3 in 6-Methoxy-3-methyl-2,3-dihydro-1H-indole vs. Achiral 6-Methoxyindoline

The 3-methyl substituent on the saturated C-3 carbon of the target compound creates a stereogenic center (one chiral carbon), resulting in a racemic mixture of (R)- and (S)-enantiomers [1]. By contrast, the closest structural analog 6-methoxyindoline (CAS 7556-47-0) is achiral, lacking any substituent at C-3 [2]. This stereochemical difference is critical for applications requiring enantioselective synthesis or chiral resolution, as the target compound can be employed as a racemic building block for diastereomeric diversification or resolved into single enantiomers for stereospecific SAR studies. The (R)-enantiomer of the simpler 3-methylindoline (CAS 291540-51-7) is commercially cataloged, demonstrating that the 3-methylindoline scaffold is amenable to chiral separation [3].

Chirality Enantioselective synthesis Stereochemistry

Indoline vs. Indole Oxidative Stability: Class-Level Differentiation Between 6-Methoxy-3-methyl-2,3-dihydro-1H-indole and 6-Methoxy-3-methyl-1H-indole

Indoles are well-documented to be susceptible to autoxidation via the reactive C2–C3 double bond of the pyrrole ring [1], whereas the corresponding 2,3-dihydroindoles (indolines) possess a saturated C2–C3 bond that precludes this oxidative dehydrogenation pathway [2]. In a comparative study by Nishiyama et al. (2002), indolines with methyl or methoxy substituents were strong antioxidants in the tetralin autoxidation system, while indoles did not exhibit antioxidant activity [3]. This class-level finding supports the inference that 6-methoxy-3-methyl-2,3-dihydro-1H-indole possesses greater resistance to oxidative degradation during storage and handling than its fully aromatic counterpart 6-methoxy-3-methyl-1H-indole (CAS 2400-36-4). Although direct head-to-head stability data for this specific compound pair are not available, the fundamental chemical principle—saturation of the C2–C3 bond eliminates the primary site of indole autoxidation—is well-established in heterocyclic chemistry [1][2].

Oxidative stability Autoxidation Chemical storage

Optimal Application Scenarios for 6-Methoxy-3-methyl-2,3-dihydro-1H-indole Based on Quantitative Differentiation Evidence


Melatonin Receptor (MT₁/MT₂) Ligand Discovery: Focused Library Synthesis

As explicitly claimed in US20110112148, the 6-methoxy-3-methyl-indoline scaffold is a key intermediate for constructing N-acylated 2,3-dihydroindole derivatives with melatonin receptor activity [1]. The combination of a 6-methoxy group (mimicking the 5-methoxy pharmacophore of melatonin in an isosteric arrangement) and a 3-methyl-substituted sp³ carbon at C-3 provides a chiral, conformationally distinct template for generating compound libraries targeting MT₁ and MT₂ receptors [1]. Laboratories pursuing melatoninergic ligands with differentiated subtype selectivity profiles should prioritize this scaffold over achiral 6-methoxyindoline, which lacks the stereochemical dimension and the lipophilicity modulation provided by the 3-methyl group.

Enantioselective Medicinal Chemistry: Chiral Scaffold for Stereospecific SAR

The stereogenic center at C-3 renders this compound a racemic building block amenable to chiral resolution or asymmetric synthesis [1]. This enables the preparation of enantiomerically pure derivatives for stereospecific structure-activity relationship (SAR) studies—an application for which the achiral analog 6-methoxyindoline (CAS 7556-47-0) is fundamentally unsuitable [2]. In drug discovery programs where target engagement depends on absolute stereochemistry, procurement of the racemic 3-methylindoline scaffold is a prerequisite for subsequent enantiomeric separation and biological evaluation of individual enantiomers.

CNS-Penetrant Compound Design: Balanced Lipophilicity and TPSA Profile

With a computed XLogP3 of 2.2 and TPSA of 21.3 Ų, the target compound occupies a favorable physicochemical space for CNS drug discovery (LogP 1–3, TPSA < 70 Ų) [1]. The incorporation of both a methoxy and a methyl group on the indoline core provides a differentiated property profile compared to 3-methylindoline (TPSA = 12 Ų, which may over-predict passive permeability) and 6-methoxy-3-methyl-1H-indole (XLogP3 = 2.6, which trends toward higher lipophilicity and lower solubility) [2][3]. This scaffold is thus well-suited for CNS-targeted library synthesis where balanced ADME properties are sought.

Antioxidant and Neuroprotective Agent Development: Indoline Scaffold Advantage

Class-level evidence demonstrates that methyl- and methoxy-substituted indolines are strong antioxidants in the tetralin autoxidation model, whereas indoles are inactive in the same system [1]. This antioxidant capacity, combined with the enhanced oxidative stability of the saturated indoline ring relative to indoles, positions the target compound as a privileged scaffold for developing neuroprotective or anti-inflammatory agents where both radical-scavenging activity and chemical robustness are desired [1][2]. The dual substitution pattern (6-OCH₃ + 3-CH₃) may further augment this antioxidant activity relative to mono-substituted indolines, although this remains to be experimentally verified.

Quote Request

Request a Quote for 6-methoxy-3-methyl-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.